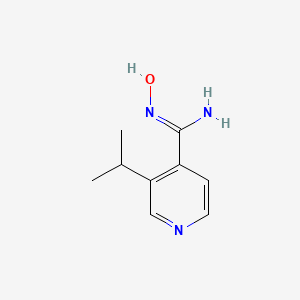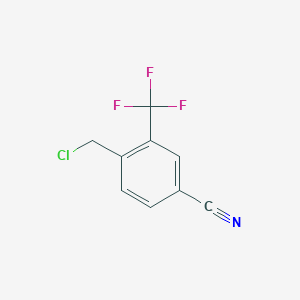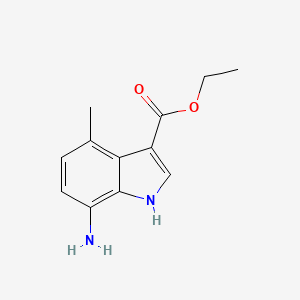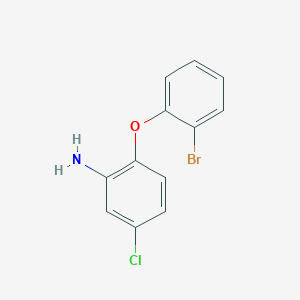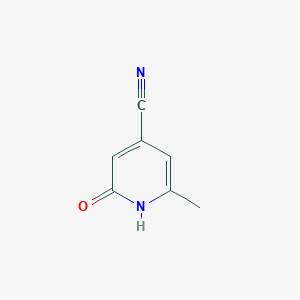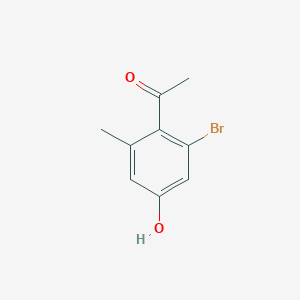
1-(2-Bromo-4-hydroxy-6-methylphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-4-hydroxy-6-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H9BrO2. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group attached to a phenyl ring, along with an ethanone moiety. It is a pale orange solid that is slightly soluble in DMSO and methanol .
Vorbereitungsmethoden
The synthesis of 1-(2-Bromo-4-hydroxy-6-methylphenyl)ethan-1-one can be achieved through various synthetic routes. One common method involves the bromination of 4-hydroxy-6-methylacetophenone using bromine in the presence of a suitable solvent like acetic acid. The reaction is typically carried out at room temperature and monitored until the desired product is formed . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(2-Bromo-4-hydroxy-6-methylphenyl)ethan-1-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like acetic acid, DMSO, and methanol, and catalysts or reagents like bromine, potassium permanganate, and sodium borohydride. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-4-hydroxy-6-methylphenyl)ethan-1-one has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a building block in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism by which 1-(2-Bromo-4-hydroxy-6-methylphenyl)ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, the bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and binding properties. The ethanone moiety can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromo-4-hydroxy-6-methylphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(2-Hydroxy-4-methoxyphenyl)ethan-1-one: This compound has a methoxy group instead of a bromine atom, which affects its reactivity and applications.
1-(2-Hydroxy-4-methylphenyl)ethan-1-one: This compound lacks the bromine atom, resulting in different chemical properties and uses.
2-Bromo-1-(4-methoxyphenyl)ethan-1-one: This compound has a methoxy group instead of a hydroxyl group, influencing its solubility and reactivity.
These comparisons highlight the unique features of this compound, such as its bromine atom and hydroxyl group, which contribute to its distinct chemical behavior and applications.
Eigenschaften
Molekularformel |
C9H9BrO2 |
|---|---|
Molekulargewicht |
229.07 g/mol |
IUPAC-Name |
1-(2-bromo-4-hydroxy-6-methylphenyl)ethanone |
InChI |
InChI=1S/C9H9BrO2/c1-5-3-7(12)4-8(10)9(5)6(2)11/h3-4,12H,1-2H3 |
InChI-Schlüssel |
TUJVCNJQKVCQKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C(=O)C)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromoimidazo[1,2-a]pyridin-6-ol](/img/structure/B13667549.png)

![7-Methyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13667561.png)


![4-(Hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13667599.png)
